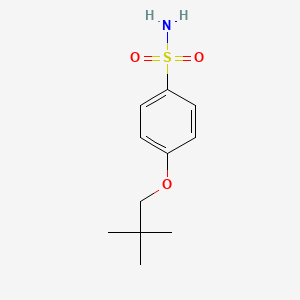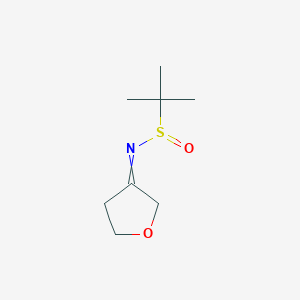![molecular formula C7H5ClN2 B13985836 3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)
3-Chloropyrrolo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropyrrolo[1,2-b]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, which includes a pyrrole ring fused to a pyridazine ring with a chlorine substituent, makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrrolo[1,2-b]pyridazine can be achieved through various methods, including condensation and cycloaddition reactions. One common method involves the reaction of phthalazine, alkyl isocyanide, and 1,1-dicyanoalkenes in a MeCN–H2O medium, followed by treatment with 10% HCl . Another method includes the [3+2] cycloaddition reaction of pyridazinium ylides to activated alkynes under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloropyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of halogenated pyridazines with different functional groups.
科学的研究の応用
3-Chloropyrrolo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential as a therapeutic agent in drug discovery programs.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloropyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
3-Chloropyrrolo[1,2-b]pyridazine can be compared with other similar compounds such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and biological activities . The unique chlorine substituent in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
特性
分子式 |
C7H5ClN2 |
|---|---|
分子量 |
152.58 g/mol |
IUPAC名 |
3-chloropyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-7-2-1-3-10(7)9-5-6/h1-5H |
InChIキー |
ZBDQZLUJMOCNAG-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1)C=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)

![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)






![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)

![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)
![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
